molecular formula C28H26N2O6 B11573356 8-[(1,8-dihydroxy-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)oxy]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

8-[(1,8-dihydroxy-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)oxy]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B11573356
M. Wt: 486.5 g/mol
InChI Key: AMMKMTHVIJHMLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(1,8-dihydroxy-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)oxy]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex organic compound belonging to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied in pharmaceutical and medicinal chemistry .

Preparation Methods

The synthesis of 8-[(1,8-dihydroxy-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)oxy]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves multiple steps. One common synthetic route includes the reaction of aromatic amines with diethyl malonate in the presence of a catalyst such as triethylamine. This reaction is typically carried out in diphenyl ether under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction may lead to the formation of simpler quinoline structures .

Scientific Research Applications

8-[(1,8-dihydroxy-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)oxy]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. In industry, it may be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives such as 4-hydroxy-2-quinolones and 2-hydroxyquinoline. These compounds share structural similarities but may differ in their biological activities and applications. For example, 4-hydroxy-2-quinolones are known for their antimicrobial properties, while 2-hydroxyquinoline has been studied for its anticancer effects .

Properties

Molecular Formula

C28H26N2O6

Molecular Weight

486.5 g/mol

IUPAC Name

6-[(3,6-dihydroxy-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-yl)oxy]-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione

InChI

InChI=1S/C28H26N2O6/c1-13-12-27(5,6)30-22-17(13)7-15(31)8-20(22)28(35,25(30)34)36-16-9-18-14(2)11-26(3,4)29-21(18)19(10-16)23(32)24(29)33/h7-12,31,35H,1-6H3

InChI Key

AMMKMTHVIJHMLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C3=C1C=C(C=C3C(=O)C2=O)OC4(C5=CC(=CC6=C5N(C4=O)C(C=C6C)(C)C)O)O)(C)C

Origin of Product

United States

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